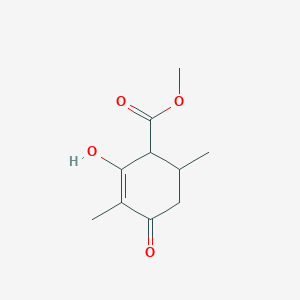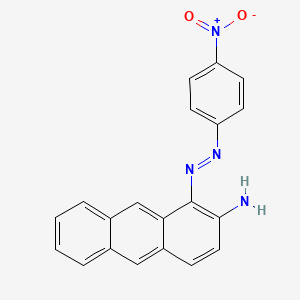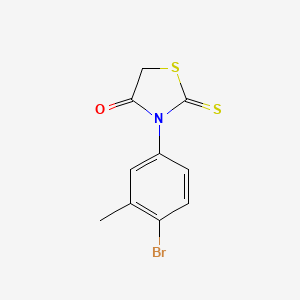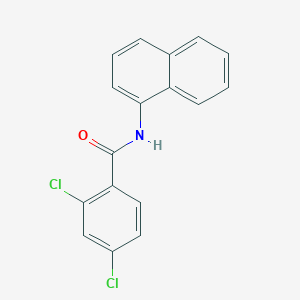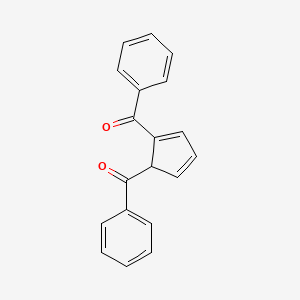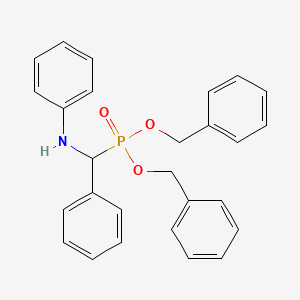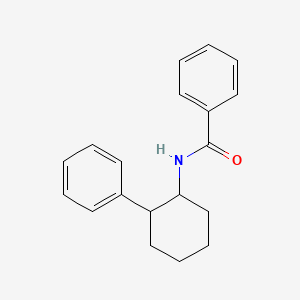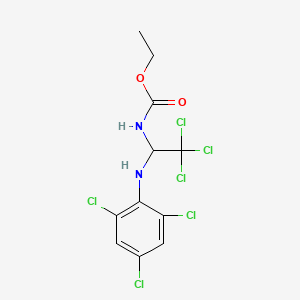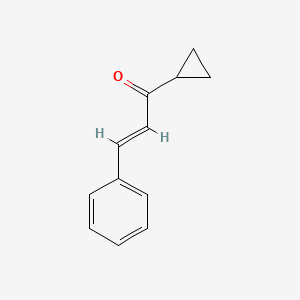![molecular formula C16H10O3 B11958951 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione CAS No. 6709-29-1](/img/structure/B11958951.png)
2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is a spiro compound that features a unique structure where a fluorene moiety is connected to a furan ring through a spiro linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE typically involves the following steps:
Formation of the Fluorene Moiety: This can be achieved through the reaction of 9-fluorenone with phenol under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed via a palladium-catalyzed C-H arylation of the furan moiety.
Final Cyclization: The final step involves ring-closing metathesis to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic solar cells due to its high thermal stability and fluorescence.
Biological Probes: Its fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE exerts its effects is primarily through its π-conjugated system, which allows for efficient charge transport and fluorescence. The molecular targets include various electronic components in organic devices, and the pathways involved are related to electron and hole transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,4’-indeno[1,2-b]furan]
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
Uniqueness
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is unique due to its specific spiro linkage and the combination of fluorene and furan moieties, which confer high thermal stability and intense fluorescence. This makes it particularly suitable for applications in organic electronics and material science .
Propiedades
Número CAS |
6709-29-1 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
spiro[fluorene-9,3'-oxolane]-2',5'-dione |
InChI |
InChI=1S/C16H10O3/c17-14-9-16(15(18)19-14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Clave InChI |
JEPWGDZHUVIRCZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(=O)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



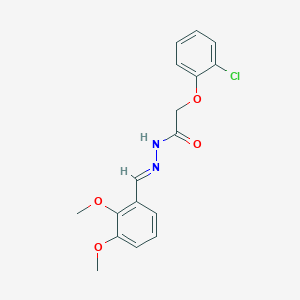
![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
